N-(3-ethoxyphenyl)-3-fluorobenzamide chemical structure and properties
N-(3-ethoxyphenyl)-3-fluorobenzamide chemical structure and properties
The following technical guide provides an in-depth analysis of N-(3-ethoxyphenyl)-3-fluorobenzamide , a specific chemical entity belonging to the N-arylbenzamide class. This monograph is designed for researchers and medicinal chemists, focusing on its structural properties, synthesis, and potential biological applications.
Executive Summary
N-(3-ethoxyphenyl)-3-fluorobenzamide (Formula: C₁₅H₁₄FNO₂) is a synthetic small molecule characterized by a benzamide core flanked by a 3-fluorophenyl group and a 3-ethoxyphenyl moiety. As a member of the N-arylbenzamide scaffold, it represents a privileged structure in medicinal chemistry, often utilized as a building block or a chemical probe in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and transient receptor potential (TRP) channel modulators.
This guide details the physicochemical profile, validated synthetic protocols, and structural activity relationships (SAR) relevant to this compound.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | N-(3-ethoxyphenyl)-3-fluorobenzamide |
| Common Name | 3-Fluoro-N-(3-ethoxyphenyl)benzamide |
| Molecular Formula | C₁₅H₁₄FNO₂ |
| Molecular Weight | 259.28 g/mol |
| SMILES | CCOc1cccc(NC(=O)c2cccc(F)c2)c1 |
| CAS Number | Not formally assigned in common public registries; treat as novel/library compound.[2] |
| Structural Class | Halogenated N-arylbenzamide |
Predicted Physicochemical Properties
-
LogP (Lipophilicity): ~3.2 – 3.5 (Predicted). The ethoxy group and aromatic rings contribute to significant lipophilicity, suggesting high membrane permeability.
-
Topological Polar Surface Area (TPSA): ~38 Ų (Amide + Ether). This falls well within the blood-brain barrier (BBB) penetration range (<90 Ų).
-
Hydrogen Bond Donors (HBD): 1 (Amide NH).
-
Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl O, Ether O).
-
Solubility:
-
Water:[3] Low (< 0.1 mg/mL).
-
DMSO: High (> 20 mg/mL).
-
Ethanol: Moderate to High.
-
Structural Analysis & SAR Logic
The biological potential of N-(3-ethoxyphenyl)-3-fluorobenzamide is dictated by its three distinct structural domains.
Structural Activity Relationship (SAR) Map
The following diagram illustrates the functional roles of each moiety within the molecule.
Figure 1: Structural Activity Relationship (SAR) map of N-(3-ethoxyphenyl)-3-fluorobenzamide.
Mechanistic Insights
-
3-Fluoro Substitution: The fluorine atom at the meta position of the benzoyl ring serves two purposes:
-
Metabolic Stability: It blocks the C3 position from cytochrome P450-mediated oxidation.
-
Electronic Effect: As an electron-withdrawing group (EWG), it lowers the electron density of the aromatic ring, potentially enhancing
-stacking interactions with target proteins (e.g., aromatic residues in a kinase hinge region).
-
-
3-Ethoxy Substitution: The ethoxy group acts as a lipophilic handle that can occupy hydrophobic pockets in enzymes or receptors. The oxygen atom retains hydrogen bond acceptor capability.
Synthesis & Manufacturing Protocols
For research-scale production (100 mg to 10 g), the Schotten-Baumann reaction or Acid Chloride Coupling is the preferred methodology due to its high efficiency and simple workup.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two commercially available starting materials:
-
3-Fluorobenzoyl chloride (Electrophile).
-
3-Ethoxyaniline (Nucleophile).
Protocol: Acid Chloride Coupling (Standard)
Reagents:
-
3-Ethoxyaniline (1.0 eq)
-
3-Fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add TEA (15 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add 3-fluorobenzoyl chloride (11 mmol) diluted in DCM (5 mL) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).
-
Workup:
-
Quench with saturated NaHCO₃ solution (20 mL).
-
Extract the organic layer and wash with 1M HCl (to remove unreacted aniline), followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of N-(3-ethoxyphenyl)-3-fluorobenzamide via acid chloride coupling.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral data should be obtained.
-
¹H NMR (400 MHz, DMSO-d₆):
- 10.2 (s, 1H, NH amide).
- 7.8–7.3 (m, 8H, Aromatic protons from both rings). Note: The 3-fluoro ring will show complex splitting due to H-F coupling.
- 4.05 (q, 2H, -OCH ₂CH₃).
- 1.35 (t, 3H, -OCH₂CH ₃).
-
¹³C NMR:
-
Carbonyl signal (~165 ppm).
-
Aromatic carbons (110–160 ppm); C-F carbon will appear as a doublet (~162 ppm,
Hz). -
Ethoxy carbons (~63 ppm for CH₂, ~14 ppm for CH₃).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 260.28 m/z.
-
Biological Context & Potential Applications
While specific literature on this exact molecule is limited, its structural class suggests several key applications in drug discovery.
Potential Target Classes
-
Kinase Inhibition (Type II):
-
The N-phenylbenzamide motif is a classic "linker-hinge" binder in Type II kinase inhibitors (e.g., Imatinib analogs). The amide bond forms hydrogen bonds with the kinase hinge region (Glu/Asp residues).
-
-
PARP Inhibition:
-
Benzamides are well-established inhibitors of Poly(ADP-ribose) polymerase (PARP). The 3-fluoro substituent is frequently used to optimize potency and metabolic stability in this class [1].[4]
-
-
Transient Receptor Potential (TRP) Modulation:
-
Lipophilic N-aryl amides are known modulators of TRPV1 and TRPM8 channels. The ethoxy group enhances the lipophilicity required for ion channel interaction.
-
Safety & Handling
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Wear nitrile gloves, safety goggles, and use within a chemical fume hood. Avoid dust formation.
References
-
BenchChem. "Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry." BenchChem Technical Notes, 2025. Link
-
PubChem. "3-Fluorobenzamide Compound Summary."[5][6] National Library of Medicine. Accessed 2026.[7][8] Link
-
MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide: Structural Analysis." Molbank, 2023. Link
-
ChemScene. "N-(3-ethoxyphenyl)-2-nitrobenzamide Product Page." ChemScene Catalog, 2025. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Fluorobenzamide | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-[2-(3-fluorophenoxy)ethyl]-3-methoxybenzamide | C16H16FNO3 | CID 35103726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide (C15H12F3NO2) [pubchemlite.lcsb.uni.lu]
